Cas no 2228405-95-4 (2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine)

2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine structure
2228405-95-4 structure
Product name:2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine
CAS No:2228405-95-4
MF:C11H21NS
MW:199.356141805649
CID:6286790
PubChem ID:165611198

2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine
    • EN300-1728792
    • 2228405-95-4
    • [2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
    • Inchi: 1S/C11H21NS/c1-10(2)7-11(10,8-12)9-4-3-5-13-6-9/h9H,3-8,12H2,1-2H3
    • InChI Key: FTOPFBLSTANDIX-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)C1(CN)CC1(C)C

Computed Properties

  • Exact Mass: 199.13947085g/mol
  • Monoisotopic Mass: 199.13947085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.3Ų

2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1728792-2.5g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
2.5g
$3988.0 2023-09-20
Enamine
EN300-1728792-0.1g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
0.1g
$1791.0 2023-09-20
Enamine
EN300-1728792-0.05g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
0.05g
$1709.0 2023-09-20
Enamine
EN300-1728792-5.0g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
5g
$5900.0 2023-06-04
Enamine
EN300-1728792-0.25g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
0.25g
$1872.0 2023-09-20
Enamine
EN300-1728792-10.0g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
10g
$8749.0 2023-06-04
Enamine
EN300-1728792-1g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
1g
$2035.0 2023-09-20
Enamine
EN300-1728792-5g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
5g
$5900.0 2023-09-20
Enamine
EN300-1728792-1.0g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
1g
$2035.0 2023-06-04
Enamine
EN300-1728792-0.5g
[2,2-dimethyl-1-(thian-3-yl)cyclopropyl]methanamine
2228405-95-4
0.5g
$1954.0 2023-09-20

2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine Related Literature

Additional information on 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine

Introduction to 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine (CAS No. 2228405-95-4)

2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2228405-95-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's structure incorporates a cyclopropyl ring substituted with a thienyl group and an amine functionality, which together contribute to its distinctive chemical and pharmacological properties.

The structural motif of 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine is highly relevant in the context of modern drug discovery. The cyclopropyl ring, known for its rigidity and stability, often serves as a scaffold in medicinal chemistry due to its ability to accommodate diverse substituents while maintaining a compact three-membered cycle. This structural feature can influence the compound's solubility, bioavailability, and interaction with biological targets. The thienyl group, on the other hand, introduces an aromatic system that can participate in various non-covalent interactions, such as π-stacking and hydrogen bonding, which are crucial for binding affinity and specificity.

The amine functionality at the 1-position of the cyclopropyl ring is particularly noteworthy. Amines are versatile pharmacophores that can engage in multiple types of interactions with biological molecules, including hydrogen bonding and ionic interactions. This makes 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine a promising candidate for further exploration in the design of bioactive molecules. The presence of both the thienyl and amine groups suggests that this compound may exhibit dual functionality, potentially targeting multiple pathways or interacting with multiple receptors simultaneously.

Recent advancements in computational chemistry have enabled more efficient screening of novel compounds like 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine. Molecular docking studies have been instrumental in predicting the binding modes and affinities of this compound for various biological targets. For instance, simulations have indicated that it may interact with enzymes involved in metabolic pathways or receptors implicated in neurological disorders. These predictions provide a theoretical basis for experimental validation and guide the optimization process toward more potent and selective derivatives.

In vitro studies have begun to elucidate the pharmacological profile of 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine. Initial experiments have focused on its interaction with enzymes such as cytochrome P450 monooxygenases, which play a critical role in drug metabolism. The compound's ability to modulate these enzymes could have implications for its pharmacokinetics and potential therapeutic applications. Additionally, investigations into its effects on receptors such as GABA receptors have revealed promising signs for its use in treating neurological conditions.

The synthesis of 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine represents another area of interest within synthetic organic chemistry. The development of efficient synthetic routes allows for scalable production and further functionalization of the molecule. Recent reports have highlighted novel methodologies for constructing the cyclopropyl-thienyl core, employing transition metal-catalyzed reactions that enhance yield and selectivity. These advances not only facilitate access to this compound but also provide valuable insights into broader synthetic strategies applicable to other heterocyclic systems.

The potential applications of 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in agrochemicals and material science. For example, derivatives of this compound could serve as lead structures for developing new pesticides or as building blocks for functional materials with specific electronic properties. The versatility of its scaffold allows for diverse modifications that can tailor its properties to meet specific industrial needs.

As research continues to uncover new possibilities for 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine, collaborations between academic institutions and pharmaceutical companies are becoming increasingly important. These partnerships foster innovation by combining experimental expertise with computational modeling capabilities. Such collaborations are essential for translating laboratory findings into tangible therapeutic solutions that address unmet medical needs.

The regulatory landscape also plays a crucial role in the development and commercialization of compounds like 2,2-dimethyl-1-(thian-3-yl)cyclopropylmethanamine. Compliance with safety and efficacy standards is paramount to ensure that these molecules are safe for human use when developed into drugs or other products. Regulatory agencies provide guidelines that help researchers navigate the complex process of bringing a new compound from discovery to market.

In conclusion,2,2-dimethyl-1-(thian-3-ytl)cyclopropyllathanamine (CAS No., 2228405954) stands as a testament to the ongoing progress in chemical biology and drug discovery., Its unique structure , combined with promising preliminary findings , make it a compelling subject for further investigation . As research advances , we can anticipate more insights into its potential applications , both in medicine .and beyond . The continued exploration .of such compounds will undoubtedly contribute to scientific knowledge .and innovation across multiple disciplines .

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